molecular formula C13H15IO3 B1372884 7-(2-Iodophenyl)-7-oxoheptanoic acid CAS No. 898790-74-4

7-(2-Iodophenyl)-7-oxoheptanoic acid

Cat. No. B1372884
CAS RN: 898790-74-4
M. Wt: 346.16 g/mol
InChI Key: AUBOBJJZBBICII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “7-(2-Iodophenyl)-7-oxoheptanoic acid” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . The compound likely contains an iodophenyl group attached to a seven-carbon chain with a terminal carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “7-(2-Iodophenyl)-7-oxoheptanoic acid” would likely depend on the specific functional groups present in the molecule. For instance, the carboxylic acid group could undergo reactions such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(2-Iodophenyl)-7-oxoheptanoic acid” would depend on its specific structure. For instance, 2-Iodophenylacetic acid has a density of 1.9±0.1 g/cm³, a boiling point of 344.5±17.0 °C at 760 mmHg, and a flash point of 162.1±20.9 °C .

Scientific Research Applications

Synthesis and Antiproliferative Activity

One of the significant applications of compounds related to 7-(2-Iodophenyl)-7-oxoheptanoic acid is in the synthesis of antiproliferative agents. For instance, a derivative was synthesized exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).

Nucleophilic Acylation

Another application is in nucleophilic acylation. Compounds like Methyl 7-Oxoheptanoate, which is structurally related, have been characterized through this process, illustrating the compound's potential in organic synthesis (Finke & Sorrell, 2003).

Sequential Coupling-Cyclization

This compound and its derivatives have been used in sequential coupling-cyclization processes. Specifically, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives efficiently reacted with terminal alkynes to form corresponding acetic acid derivatives (Kobayashi et al., 2008).

Mangrove Endophyte Research

In a different area of research, new p-aminoacetophenonic acids, closely related to 7-(2-Iodophenyl)-7-oxoheptanoic acid, were isolated from a mangrove endophyte, contributing to the understanding of natural products and their potential applications (Guan et al., 2005).

Synthesis of Hexahydro-5H-indolo Derivatives

Derivatives of 7-(2-Iodophenyl)-7-oxoheptanoic acid have been involved in the synthesis of novel indole derivatives, indicating its utility in the creation of complex organic compounds (Zaliznaya et al., 2018).

Mass Spectroscopy and Kinetics in Copper(II) Complexes

In the field of inorganic chemistry, derivatives of 7-(2-Iodophenyl)-7-oxoheptanoic acid are used in studying the mass spectroscopy kinetics of copper(II) complexes, indicating potential applications in understanding metal complexes and their biological properties (Barceló-Oliver et al., 2007).

Mass Spectrometric Characterization

The mass spectrometric characterization of small oxocarboxylic acids, including those related to 7-(2-Iodophenyl)-7-oxoheptanoic acid, has been a focus in understanding their fragmentation mechanisms and potential applications in analytical chemistry (Kanawati et al., 2007).

Synthesis of Naphthyridine Derivatives

This compound's derivatives have also been used in the synthesis of naphthyridine derivatives, significant in the development of biologically active anticancer drugs (Zhang et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for “7-(2-Iodophenyl)-7-oxoheptanoic acid”. If the compound is biologically active, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with “7-(2-Iodophenyl)-7-oxoheptanoic acid” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “7-(2-Iodophenyl)-7-oxoheptanoic acid” would likely depend on its potential applications. For instance, if the compound shows biological activity, it could be investigated for potential therapeutic uses .

properties

IUPAC Name

7-(2-iodophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBOBJJZBBICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645394
Record name 7-(2-Iodophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898790-74-4
Record name 2-Iodo-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Iodophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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